Cas no 1152550-46-3 (2,6-dimethylcyclohexane-1-thiol)

2,6-Dimethylcyclohexane-1-thiol is a cyclic thiol compound characterized by its distinctive sulfur-containing functional group and dimethyl-substituted cyclohexane backbone. This structure imparts unique reactivity, making it valuable in organic synthesis, particularly in the preparation of sulfur-containing intermediates or ligands for metal coordination. The steric hindrance from the dimethyl groups influences its selectivity in chemical reactions. Its volatility and sulfur-based odor may also lend utility in flavor and fragrance applications. The compound's stability and defined molecular geometry make it suitable for research in asymmetric catalysis or materials science. Proper handling is required due to the thiol group's potential reactivity and odor.
2,6-dimethylcyclohexane-1-thiol structure
1152550-46-3 structure
Product Name:2,6-dimethylcyclohexane-1-thiol
CAS No:1152550-46-3
MF:C8H16S
MW:144.277641296387
CID:5868948
PubChem ID:43124138
Update Time:2025-11-02

2,6-dimethylcyclohexane-1-thiol Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanethiol, 2,6-dimethyl-
    • 2,6-dimethylcyclohexane-1-thiol
    • SCHEMBL5075873
    • 1152550-46-3
    • EN300-1288623
    • Inchi: 1S/C8H16S/c1-6-4-3-5-7(2)8(6)9/h6-9H,3-5H2,1-2H3
    • InChI Key: BCLNFOCWINVHFQ-UHFFFAOYSA-N
    • SMILES: C1(S)C(C)CCCC1C

Computed Properties

  • Exact Mass: 144.09727168g/mol
  • Monoisotopic Mass: 144.09727168g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 80.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 1Ų

Experimental Properties

  • Density: 0.91±0.1 g/cm3(Predicted)
  • Boiling Point: 185.6±9.0 °C(Predicted)
  • pka: 11.01±0.60(Predicted)

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Additional information on 2,6-dimethylcyclohexane-1-thiol

Exploring the Properties and Applications of 2,6-dimethylcyclohexane-1-thiol (CAS No. 1152550-46-3)

2,6-dimethylcyclohexane-1-thiol (CAS No. 1152550-46-3) is a specialized organic compound that has garnered significant attention in the chemical and pharmaceutical industries. This thiol derivative is known for its unique structural features, which include a cyclohexane ring substituted with two methyl groups at the 2 and 6 positions and a thiol functional group at the 1 position. The compound's molecular formula is C8H16S, and it is often utilized in the synthesis of more complex molecules due to its reactivity and stability under various conditions.

The chemical properties of 2,6-dimethylcyclohexane-1-thiol make it a valuable intermediate in organic synthesis. Its thiol group (-SH) is highly reactive, enabling it to participate in a wide range of chemical reactions, including nucleophilic substitutions and oxidation processes. Researchers have explored its potential in creating sulfur-containing compounds, which are pivotal in the development of agrochemicals, fragrances, and pharmaceutical agents. The compound's cyclohexane backbone also contributes to its stability, making it suitable for applications requiring robust molecular frameworks.

In recent years, the demand for 2,6-dimethylcyclohexane-1-thiol has increased due to its role in the flavor and fragrance industry. The compound's ability to impart unique olfactory characteristics has made it a popular choice for creating synthetic flavors and perfumes. Additionally, its low toxicity profile and compatibility with other ingredients have further solidified its position as a preferred raw material in this sector. As consumers increasingly seek sustainable and eco-friendly products, the use of such specialized compounds aligns with the industry's shift toward greener alternatives.

Another area where 2,6-dimethylcyclohexane-1-thiol shows promise is in material science. Its incorporation into polymers and coatings has been studied for enhancing material properties such as adhesion, durability, and resistance to environmental stressors. The compound's sulfur atom can form strong bonds with metal surfaces, making it useful in corrosion inhibition and surface modification applications. These attributes are particularly relevant in industries like automotive and aerospace, where material performance is critical.

The synthesis of 2,6-dimethylcyclohexane-1-thiol typically involves the reaction of 2,6-dimethylcyclohexanol with a sulfurating agent, followed by purification steps to achieve high purity. Advances in green chemistry have led to the development of more sustainable synthesis routes, minimizing waste and reducing the environmental impact. Researchers are also investigating the use of catalytic processes to improve yield and efficiency, addressing the growing demand for this compound in various applications.

From a market perspective, the global demand for 2,6-dimethylcyclohexane-1-thiol is expected to rise, driven by its expanding applications in pharmaceuticals, agrochemicals, and specialty chemicals. Companies are investing in research to explore new uses for this compound, particularly in drug discovery and biotechnology. Its versatility and compatibility with other chemicals make it a valuable asset in the development of innovative products.

In conclusion, 2,6-dimethylcyclohexane-1-thiol (CAS No. 1152550-46-3) is a multifaceted compound with significant potential across multiple industries. Its unique chemical structure, reactivity, and applications make it a subject of ongoing research and commercial interest. As industries continue to prioritize sustainability and innovation, the role of such specialized compounds is likely to expand, offering new opportunities for growth and development.

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